molecular formula C8H16N2O4 B611044 Suberoyl bis-hydroxamic acid

Suberoyl bis-hydroxamic acid

Cat. No.: B611044
M. Wt: 204.22 g/mol
InChI Key: IDQPVOFTURLJPT-UHFFFAOYSA-N
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Description

Suberoyl bis-hydroxamic acid is a histone deacetylase inhibitor that has shown significant potential in various scientific fields, particularly in cancer research. It is known for its ability to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression through epigenetic mechanisms .

Mechanism of Action

Target of Action

N,N’-Dihydroxyoctanediamide, also known as Suberoyl bis-hydroxamic acid (SBHA), primarily targets Histone Deacetylase 1 (HDAC1) and Histone Deacetylase 3 (HDAC3) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation, cell cycle progression, and developmental events.

Mode of Action

SBHA acts as a competitive inhibitor of HDAC1 and HDAC3 . It binds to the active sites of these enzymes, preventing them from deacetylating histones. This inhibition leads to an increase in acetylation levels of histones, thereby affecting gene expression .

Biochemical Pathways

The inhibition of HDAC1 and HDAC3 by SBHA affects various biochemical pathways. One of the key pathways influenced is the Notch signaling pathway . Notch signaling is crucial for cell-cell communication, which involves gene regulation mechanisms that control multiple cell differentiation processes during embryonic and adult life .

Pharmacokinetics

Like other hdac inhibitors, it is expected to be well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

The inhibition of HDAC1 and HDAC3 by SBHA leads to several molecular and cellular effects. It has been shown to inhibit proliferation and induce apoptosis in several cancer cell lines . Additionally, SBHA has been shown to activate Notch signaling in medullary thyroid carcinoma (MTC) cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Suberoyl bis-hydroxamic acid can be synthesized through a multi-step process involving the reaction of suberic acid with hydroxylamine. The reaction typically involves the use of solvents such as dimethyl sulfoxide (DMSO) and requires specific temperature and pH conditions to ensure the successful formation of the bis-hydroxamic acid .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Suberoyl bis-hydroxamic acid primarily undergoes reactions typical of hydroxamic acids, including complexation with metal ions and participation in redox reactions. It can also undergo hydrolysis under acidic or basic conditions .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include metal salts for complexation reactions and various acids or bases for hydrolysis. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from reactions involving this compound include metal complexes and hydrolyzed derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Suberoyl bis-hydroxamic acid is unique in its specific inhibition of histone deacetylase 1 and histone deacetylase 3, with IC50 values of 0.25 μM and 0.30 μM, respectively. This specificity allows for targeted modulation of gene expression and apoptosis induction in cancer cells .

Properties

IUPAC Name

N,N'-dihydroxyoctanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4/c11-7(9-13)5-3-1-2-4-6-8(12)10-14/h13-14H,1-6H2,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQPVOFTURLJPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)NO)CCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does N,N'-dihydroxyoctanediamide facilitate the synthesis of aluminum-free MXenes?

A1: N,N'-dihydroxyoctanediamide acts as a chelating agent during the etching process of MAX phases. [] Traditional methods use high concentrations of hydrofluoric acid (HF) to remove aluminum, which can have drawbacks such as leaving residual aluminum fluoride (AlF3), damaging the MXene structure, and introducing unwanted terminal groups. N,N'-dihydroxyoctanediamide, in conjunction with a low concentration of HF, selectively removes aluminum from the MAX structure by forming a stable complex with aluminum ions. This chelation process helps to prevent the formation of AlF3 and reduces damage to the MXene layers, leading to a cleaner and potentially higher-quality MXene product. []

Q2: What are the advantages of using N,N'-dihydroxyoctanediamide over traditional etching methods in MXene synthesis?

A2: The research highlights several advantages of using N,N'-dihydroxyoctanediamide alongside low-concentration HF:

  • Reduced Aluminum Contamination: The chelating action of N,N'-dihydroxyoctanediamide allows for more effective removal of aluminum, leading to a purer MXene product with less AlF3 contamination. []
  • Improved Structural Integrity: The milder etching conditions with N,N'-dihydroxyoctanediamide help preserve the crystallinity of the MXene nanosheets, which is often compromised with high-concentration HF. []
  • Enhanced Stability: MXenes produced using this method show improved stability in aqueous suspensions compared to those synthesized with concentrated HF. [] This is likely due to the less aggressive etching process and the potential for different surface terminations.

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